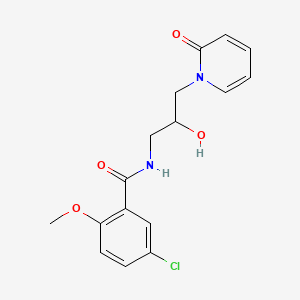

5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-23-14-6-5-11(17)8-13(14)16(22)18-9-12(20)10-19-7-3-2-4-15(19)21/h2-8,12,20H,9-10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMECEBXLULIEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(CN2C=CC=CC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Formation of the Pyridine Ring: This step involves the construction of the pyridine ring, which can be achieved through various methods such as cyclization reactions.

Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.

Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, typically using coupling reagents like EDCI or DCC.

Chlorination and Methoxylation:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NH3).

Scientific Research Applications

5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Biological Activity

5-Chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and activity based on recent research findings.

- IUPAC Name : 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide

- Molecular Formula : C16H18ClN3O3

- Molecular Weight : 345.79 g/mol

- CAS Number : [not available in search results]

Synthesis

The synthesis of this compound involves multiple steps:

- Formation of the Pyridine Ring : Achieved through cyclization reactions.

- Hydroxylation : Introduction of the hydroxy group using oxidizing agents.

- Amide Bond Formation : Attachment of the benzamide core using coupling reagents like EDCI or DCC.

- Chlorination and Methoxylation : Final modifications to achieve the desired structure.

Biological Mechanisms

The biological activity of 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may inhibit various biological pathways, leading to its therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These values suggest that the compound has potent anticancer properties, particularly against breast cancer cells (MCF-7).

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it shows comparable efficacy to established anti-inflammatory drugs in various animal models:

- Xylene-induced ear swelling model : Demonstrated significant reduction in inflammation.

- Carrageenan-induced paw edema model : Comparable effects to diclofenac sodium, with reduced gastrointestinal side effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antiproliferative Effects : A study published in MDPI detailed the strong antiproliferative activity of derivatives of this compound against multiple cancer cell lines, confirming its potential as a lead compound for further drug development .

- Anti-inflammatory Research : Another study examined the anti-inflammatory effects in a carrageenan-induced model, where the compound exhibited lower gastrointestinal toxicity compared to traditional NSAIDs .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting a benzoyl chloride derivative (e.g., 5-chloro-2-methoxybenzoyl chloride) with a substituted aminopropanol intermediate under basic conditions (e.g., pyridine or triethylamine) in dichloromethane (DCM) .

- Purification : Silica gel chromatography is commonly used to isolate the product, with solvent systems such as ethyl acetate/hexane gradients .

- Key intermediates : The 2-oxopyridinyl moiety can be introduced via nucleophilic substitution or Pd-catalyzed coupling reactions .

Q. How is the compound characterized, and what analytical techniques are critical for validation?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with specific shifts for the 2-oxopyridinyl (δ ~6.5–7.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H]+ calculated for C17H18ClN3O4: 364.1056) .

- HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Q. What are the primary biological targets or assays used in preliminary screening?

- Factor Xa (FXa) inhibition : The compound’s structural similarity to zifaxaban () suggests FXa as a key target.

- In vitro enzymatic assays : Measure IC50 values using fluorogenic substrates (e.g., chromogenic assay with S-2222 substrate) .

- Cytotoxicity screening : MTT assays in hepatic (HepG2) or renal (HEK293) cell lines to evaluate safety margins .

Advanced Research Questions

Q. How does the crystal structure inform its mechanism of action as a Factor Xa inhibitor?

- X-ray crystallography : The compound adopts an L-shaped conformation stabilized by intermolecular hydrogen bonds (e.g., between the 2-oxopyridinyl oxygen and FXa’s S4 pocket residues) .

- Active site interactions : The 5-chloro and 2-methoxy groups occupy hydrophobic subpockets, while the hydroxypropyl linker enhances binding affinity (Ki ~0.5 nM in zifaxaban analogs) .

- Structural analogs : Comparative studies with rivaroxaban highlight critical differences in the oxazolidinone moiety’s orientation .

Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Ensure consistent substrate concentrations (e.g., 200 µM S-2222) and enzyme sources (human vs. bovine FXa) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50 values .

- Crystallographic validation : Compare inhibitor-bound FXa structures to confirm binding modes .

Q. How is the compound’s stability evaluated under physiological conditions?

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring .

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C suggests thermal stability) .

- Light exposure studies : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

- ADMET prediction : Tools like SwissADME predict logP (~2.5) and bioavailability scores (>0.55) .

- Molecular dynamics (MD) simulations : Simulate binding to FXa over 100 ns to assess conformational stability .

- Metabolite identification : Use Mass Frontier to predict Phase I/II metabolites (e.g., hydroxylation at the propyl linker) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide coupling | Pyridine, DCM, RT, 2 h | 75–85 | >90% | |

| Purification | Silica gel (EtOAc/hexane 3:7) | 65 | >95% | |

| Intermediate isolation | Pd/C, H2, MeOH | 80 | >98% |

Q. Table 2. Biological Activity Comparison

| Derivative | FXa IC50 (nM) | Solubility (µg/mL) | Metabolic Stability (t1/2, min) | Reference |

|---|---|---|---|---|

| Parent compound | 2.1 ± 0.3 | 15.2 | 45 | |

| 5-Fluoro analog | 22.4 ± 1.1 | 18.7 | 32 | |

| Zifaxaban | 0.8 ± 0.1 | 8.9 | 68 |

Q. Notes

- Avoid abbreviations; use full chemical names (e.g., "2-oxopyridin-1(2H)-yl" instead of "OPP").

- For crystallography data, reference Protein Data Bank (PDB) entries (e.g., 4YAY for FXa-inhibitor complexes) .

- Contradictions in activity data may arise from assay variability (e.g., enzyme lot differences) or solvent effects (DMSO concentration ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.